(2-Phenyl-1H-indol-3-YL)methanol
Description
(2-Phenyl-1H-indol-3-yl)methanol is an indole-derived compound characterized by a hydroxymethyl (-CH2OH) group at the 3-position and a phenyl substituent at the 2-position of the indole scaffold (Figure 1). Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and molecular interactions, while the 2-phenyl substitution modulates steric and electronic effects .
Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-9,16-17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMARKUBVSTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1H-indol-3-YL)methanol typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. For example, phenylhydrazine can react with benzaldehyde under acidic conditions to form 2-phenylindole.
Hydroxymethylation: The 2-phenylindole is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the methanol group at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring. Reagents such as halogens or sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
The applications of (2-Phenyl-1H-indol-3-yl)methanol in scientific research include its use as an intermediate in synthesizing biologically active compounds, particularly those with anticancer and antimicrobial properties . Indole derivatives, including this compound, have demonstrated potential in various therapeutic areas .
Scientific Research Applications
This compound Synthesis
- Procedure: The synthesis of 2(phenyl-1H-indol-3-yl)methanol (5) involves the use of NaBH4 and EtOH . Reflux for 1 minute, then keep at room temperature for 2 hours .
Antimicrobial Properties
- Preliminary studies suggest that 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride, a compound related to this compound, exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Anticancer Activity
- Substituted indoles, such as 2-arylindoles, exhibit anticancer activity against human breast cancer cell lines and other therapeutic targets . These compounds have demonstrated potent growth inhibition in several cancer cell lines, highlighting the importance of structural modifications in enhancing activity. Studies suggest that certain substituted indoles with a 2-aryl group and an attached –OH group can rapidly and negatively impact the viability of glioma cell lines . The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to cell death initiated by autophagy .
Biological Activity
- (4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone, a compound derived from indole, shows potential biological activities, especially in antibacterial and antitumor research.
- One study on a related indole derivative showed significant improvement in bacterial clearance in patients with resistant infections.
- Another clinical trial indicated that an indole-based compound reduced tumor size in patients with advanced-stage cancers when combined with standard chemotherapy.
Additional research findings
Mechanism of Action
The mechanism of action of (2-Phenyl-1H-indol-3-YL)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may interact with kinases or transcription factors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
- [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol (): Key Features: A phenylsulfonyl (-SO2C6H5) group replaces the hydrogen at the 1-position. Impact: The electron-withdrawing sulfonyl group increases stability and may reduce bioavailability due to higher molecular weight and polarity. This contrasts with the unsubstituted 1H-indole in the target compound, which is less sterically hindered .
- [1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol (): Key Features: A 2-chlorobenzyl (-CH2C6H4Cl) group is introduced at the 1-position. Impact: The chlorine atom enhances lipophilicity and may improve membrane permeability compared to the target compound. However, the bulky benzyl group could hinder interactions with biological targets .
Substituent Variations at the 2-Position
- (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol (): Key Features: A methyl (-CH3) group replaces the 2-phenyl substituent, and a sulfonyl group is present at the 1-position. However, the sulfonyl group at position 1 may dominate electronic effects, altering binding affinity compared to the target compound .
- (2-Phenyl-1H-indol-3-yl)amine (): Key Features: The hydroxymethyl group is replaced with an amine (-NH2).
Functional Group Modifications at the 3-Position
- (2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone (): Key Features: The hydroxymethyl group is replaced with a ketone (-CO-) linked to a 3-nitrophenyl group. Impact: The electron-deficient nitro group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions. The ketone group eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents compared to the target compound .
- N-(2-(2-Phenyl-1H-indol-3-yl)propyl)benzenesulfonamide derivatives (): Key Features: The hydroxymethyl group is replaced with a benzenesulfonamide (-SO2NHC6H5) linked via a propyl chain. The extended alkyl chain increases lipophilicity, which may improve blood-brain barrier penetration .
Data Table: Structural and Functional Comparisons
Biological Activity
(2-Phenyl-1H-indol-3-YL)methanol, a compound derived from indole, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of indole derivatives with phenyl groups under specific conditions to yield the desired compound. Various methods have been reported, including refluxing in methanol with catalytic agents such as sulfamic acid .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. Notably, it has shown improved efficacy against glioblastoma cell lines compared to its parent compound, indole-3-carbinol (I3C).
Case Study: Glioblastoma Cell Lines
A comparative study evaluated the efficacy of this compound against U87 glioblastoma cells. The results indicated an IC50 value of 176 μM for this compound, significantly lower than the 526 μM observed for I3C. This suggests that the presence of the phenyl group enhances its anticancer activity .
Table 1: IC50 Values Against Glioblastoma Cell Lines
| Compound | U87 (μM) | U251 (μM) | IN1472 (μM) | IN1528 (μM) |
|---|---|---|---|---|
| Indole-3-Carbinol | 526 | N/A | N/A | N/A |
| This compound | 176 | 10 - 1430 | N/A | N/A |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections resistant to conventional antibiotics .
The antimicrobial effects are believed to be due to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways within microbial cells. This aligns with findings that suggest natural products can serve as effective platforms against antibiotic resistance .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been explored for additional pharmacological properties:
- Anticonvulsant Activity : Some derivatives have shown potential in reducing seizure activity in animal models, indicating a possible role in epilepsy treatment .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2-Phenyl-1H-indol-3-yl)methanol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or gold-catalyzed reactions. For example, gold(I) catalysts like [Au(JohnPhos)(NTf₂)] in dichloroethane (DCE) enable regioselective indole functionalization, as seen in analogous sulfonamide derivatives . Optimization involves adjusting catalyst loading (e.g., 5 mol%), solvent polarity, and temperature to improve yields (>80%). Purification via column chromatography (Hex/EtOAc gradients) is recommended to isolate the product from byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms structure and purity, while single-crystal X-ray diffraction resolves stereochemical ambiguities. Software suites like WinGX or ORTEP-III are critical for crystallographic data analysis, ensuring mean C–C bond accuracy of ±0.002 Å . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) .
Q. How should researchers handle safety and storage considerations for this compound?
- Methodological Answer : While specific GHS classifications are unavailable for this compound, indole derivatives often require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and flame-resistant storage at 2–8°C. Refer to analogous safety protocols for 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol, including immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How can synthetic byproducts or regioselectivity challenges in this compound synthesis be systematically addressed?
- Methodological Answer : Competing regioselectivity (e.g., N1 vs. C3 substitution) can arise in indole reactions. Computational modeling (DFT calculations) predicts reactive sites, while altering electron-donating/withdrawing groups on the phenyl ring directs substitution. For example, Au(I)-catalyzed reactions favor C3 functionalization due to σ-phylic activation . LC-MS or TLC monitoring identifies byproducts early, enabling solvent system adjustments during purification .
Q. What strategies are recommended for elucidating the biological mechanisms of this compound, particularly in anticancer studies?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to establish IC₅₀ values. For mechanistic studies, use fluorescence-based apoptosis assays (Annexin V/PI staining) and Western blotting for apoptosis markers (caspase-3, Bcl-2). Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or DNA topoisomerases, as seen in related indole derivatives .
Q. How can contradictory data on the compound’s bioactivity across studies be reconciled?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like OECD TG 423 for toxicity. Cross-validate results via orthogonal methods: e.g., compare enzymatic inhibition data with cellular uptake studies (HPLC-MS quantification). Meta-analyses of published IC₅₀ ranges (e.g., 1–50 µM for anticancer activity) help contextualize findings .
Q. What advanced computational tools aid in predicting the physicochemical properties of this compound?
- Methodological Answer : Use Schrödinger’s QikProp to predict LogP (∼2.1), PSA (∼40 Ų), and solubility. Density Functional Theory (DFT) in Gaussian 16 calculates electronic properties (HOMO/LUMO energies) to explain reactivity. Molecular dynamics simulations (AMBER) model interactions with lipid bilayers for permeability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
